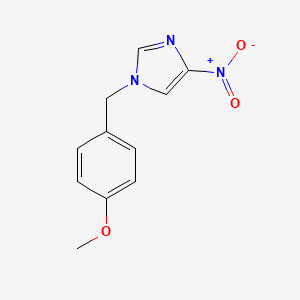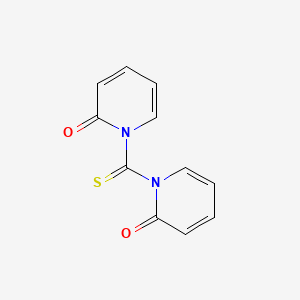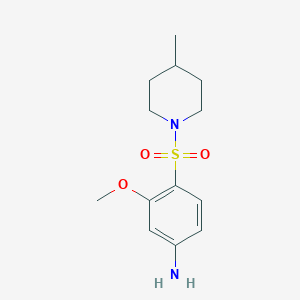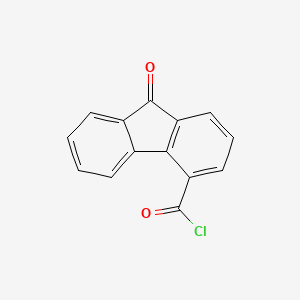
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest due to their biological and pharmaceutical importance. In the context of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole, similar compounds have been synthesized through various methods. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, shows the potential for creating imidazole derivatives with different substituents . Additionally, the synthesis of a pyrazole compound with methoxyphenyl groups has been characterized by IR, NMR, and X-ray diffraction methods, indicating the feasibility of characterizing similar imidazole compounds using these techniques . Furthermore, the synthesis of benzimidazole derivatives with a nitrobenzyl group has been reported, which is relevant to the nitro and methoxybenzyl groups in the compound of interest .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a pyrazole compound with methoxyphenyl groups was determined using X-ray diffraction, and the molecular geometry was analyzed using density functional theory (DFT) calculations . Similarly, the crystal structure of a benzimidazole derivative with a nitrobenzyl group was determined, revealing intermolecular π-π interactions and van der Waals interactions contributing to the stability of the crystal packing . These studies suggest that the molecular structure of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole could also be analyzed using XRD and DFT calculations to understand its geometry and intermolecular interactions.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which can be used to modify their structure or properties. The use of the 4-nitrobenzyl group for the protection of hydroxyl functions, which can be selectively removed, is an example of a chemical reaction that could be relevant to the compound of interest . Additionally, electrochemical oxidative methoxylation has been used to introduce methoxy groups into imidazole derivatives, which could potentially be applied to the methoxybenzyl group in 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of methoxy and nitro groups can affect the compound's solubility, bioavailability, and pharmacokinetic characteristics . The synthesis of imidazole derivatives with various substituents has been explored, and their biological activities, such as antimicrobial and anticancer properties, have been investigated . These studies provide insight into how the substituents on the imidazole ring can impact the compound's properties and potential applications in medicinal chemistry.
Scientific Research Applications
Peptide Synthesis
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole has applications in peptide synthesis. Stewart (1968) discussed the use of p-methoxybenzyl esters in the preparation of protected amino acids and peptides, involving imidazole-promoted condensation. This technique illustrates the use of p-methoxybenzyl as a carboxyl-protecting group in the synthesis of a protected pentapeptide fragment of a modified insulin A-chain sequence, showcasing the compound's utility in peptide synthesis (Stewart, 1968).
Antimicrobial Activity
Maheta, Patel, and Naliapara (2012) reported the synthesis of novel imidazole derivatives with antimicrobial properties. Their study included the preparation of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, which showed potential antimicrobial activity, indicating its application in the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antimycobacterial Activity
Miranda and Gundersen (2009) synthesized 4‐Substituted 1‐(p‐methoxybenzyl)imidazoles to mimic parts of the structure of antimycobacterial purines. They explored various transformations to create potential antimycobacterials with different spacers between the imidazole and (hetero)aryl group. Several compounds exhibited in vitro antimycobacterial activity, highlighting their potential in treating mycobacterial infections (Miranda & Gundersen, 2009).
Vasorelaxant and Antihypertensive Effects
Navarrete-Vázquez et al. (2010) studied benzo[d]imidazole derivatives, including 1H-benzo[d]imidazoles, for their vasorelaxant and antihypertensive effects. They synthesized a series of analogues showing potent vasorelaxant effects and evaluated their antihypertensive activity, contributing to cardiovascular disease treatment research (Navarrete-Vázquez et al., 2010).
Chemosensor Development
Afandi, Purwono, and Haryadi (2020) synthesized an imidazole derivative chemosensor for amines. They demonstrated the compound's ability to detect butylamine quantitatively, showing its application in developing sensors for amines, which could have implications in various analytical and industrial processes (Afandi, Purwono, & Haryadi, 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Future Directions
The future research directions for this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring new methods of synthesis, investigating its behavior under different conditions, and testing its effectiveness in various applications .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10-4-2-9(3-5-10)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHFZPLOZDEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356488 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole | |
CAS RN |
68019-66-9 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)




